molecular formula C11H14O2 B7989067 2-(Propoxymethyl)benzaldehyde

2-(Propoxymethyl)benzaldehyde

Cat. No.: B7989067
M. Wt: 178.23 g/mol
InChI Key: ULBFBRPHDKBYQM-UHFFFAOYSA-N
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Description

2-(Propoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, where a propoxymethyl group is attached to the benzene ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propoxymethyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

2-(Propoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propoxymethyl)benzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propoxymethyl)benzaldehyde is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable intermediate in various chemical and biological applications .

Properties

IUPAC Name

2-(propoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6,8H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFBRPHDKBYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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